![molecular formula C18H27N3O2 B2486192 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one CAS No. 2379972-13-9](/img/structure/B2486192.png)
1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutylpyrimidine moiety linked to a piperidine ring through an oxymethyl group, with a methylpropanone substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of the cyclobutylpyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the oxymethyl group through etherification. The final step involves the addition of the methylpropanone group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one
- 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-2-one
- 1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-3-one
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)18(22)21-8-6-14(7-9-21)11-23-17-10-16(19-12-20-17)15-4-3-5-15/h10,12-15H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLJNNMLWQDAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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